molecular formula C15H17ClN2O3 B5746828 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide

Cat. No.: B5746828
M. Wt: 308.76 g/mol
InChI Key: QKDIKBRVBFZHBP-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide is a chemical compound with a complex structure that includes a chloro group, a nitro group, and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide typically involves multiple steps. One common method includes the nitration of a benzamide derivative followed by the introduction of the chloro and cyclohexene groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing advanced equipment to maintain reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted benzamides.

Scientific Research Applications

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and cyclohexene groups can interact with biological molecules, affecting their function. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a chloro group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a broader range of applications and interactions due to its complex structure.

Properties

IUPAC Name

5-chloro-N-[2-(cyclohexen-1-yl)ethyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3/c16-12-6-7-14(18(20)21)13(10-12)15(19)17-9-8-11-4-2-1-3-5-11/h4,6-7,10H,1-3,5,8-9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDIKBRVBFZHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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